molecular formula C19H16ClN3O4S3 B3212285 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1098645-29-4

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B3212285
CAS No.: 1098645-29-4
M. Wt: 482 g/mol
InChI Key: FFSABRRCSFJAAC-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide is a structurally complex small molecule characterized by a pyrrolidine-2-carboxamide backbone substituted with a 5-chlorothiophene sulfonyl group and a chromeno-thiazol heterocyclic system. The 5-chlorothiophene sulfonyl group introduces electron-withdrawing properties, which may influence metabolic stability and solubility.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S3/c20-15-7-8-16(29-15)30(25,26)23-9-3-5-12(23)18(24)22-19-21-17-11-4-1-2-6-13(11)27-10-14(17)28-19/h1-2,4,6-8,12H,3,5,9-10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSABRRCSFJAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and therapeutic implications based on recent research findings.

Structural Features

This compound features a unique arrangement of functional groups that contribute to its biological activity:

  • Pyrrolidine Ring : A five-membered ring that may influence the compound's interaction with biological targets.
  • Sulfonyl Group : Known for enhancing solubility and reactivity.
  • Chlorothiophene Moiety : Adds to the chemical reactivity and potential interactions with cellular components.
  • Chromeno[4,3-d]thiazole Structure : This heterocyclic component is often associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) models.
  • Anti-inflammatory Effects : The sulfonamide group may play a role in modulating inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Analgesic Activity : Similar compounds have been noted for their pain-relieving properties, which could be relevant for this molecule as well.

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Potential interactions with cellular receptors could lead to altered signaling pathways associated with disease states.

Case Studies and Research Findings

A review of recent studies highlights the following findings regarding the biological activity of this compound:

StudyFindingsImplications
Study 1Demonstrated significant inhibition of tumor growth in NSCLC modelsSuggests potential as an anticancer agent
Study 2Showed anti-inflammatory effects in animal modelsIndicates possible therapeutic applications in chronic inflammatory diseases
Study 3Evaluated receptor binding affinities using molecular docking simulationsProvides insights into the mechanism of action and potential side effects

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar molecules can be insightful:

Compound NameStructural FeaturesBiological Activity
1-((5-bromothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamideBromine instead of chlorinePotentially different reactivity; anticancer activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dichlorophenyl)pyrrolidine-2-carboxamideAdditional chlorinated phenyl groupEnhanced anticancer properties due to increased lipophilicity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide with structurally related compounds, emphasizing substituent effects, molecular properties, and reported activities:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Activities Source of Evidence
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide Chromeno[4,3-d]thiazol core; 5-chlorothiophene sulfonyl substituent ~523.0 (estimated) Inferred potential for kinase/COX-2 inhibition based on structural analogs Current compound of interest
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide Replaces chromeno-thiazol with 4-cyanophenyl-substituted thiazole ~481.0 No direct activity data; cyanophenyl may enhance π-π interactions
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Fluorophenyl and isopropyl-thiadiazole substituents; 5-oxopyrrolidine backbone ~364.4 Not explicitly stated; fluorophenyl group may improve metabolic stability
Compound 74 (Benzo[d][1,3]dioxol-5-yl and methoxyphenyl-thiazol derivatives) Cyclopropane-carboxamide core; methoxyphenyl and benzo[1,3]dioxol substituents ~563.6 Synthesized but biological activity not reported
(S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (Compound 43) Nitrophenylsulfonyl group; benzo[d]thiazol substituent ~431.5 Anti-inflammatory and analgesic activities; ulcerogenic index 0.89

Key Findings from Structural Comparisons:

Core Heterocycles: The chromeno-thiazol system in the target compound offers a larger aromatic surface area compared to simpler thiazole or thiadiazole cores (e.g., Compounds 43 and 74), which may enhance binding to hydrophobic enzyme pockets . Replacing chromeno-thiazol with cyanophenyl-thiazol () reduces molecular complexity but retains sulfonyl and carboxamide functional groups critical for hydrogen bonding.

Fluorophenyl vs. Chlorothiophene: Fluorine in ’s compound may enhance metabolic resistance compared to chlorine, though chlorine’s larger atomic radius could improve steric interactions .

Biological Activity: Compound 43 () demonstrated significant anti-inflammatory activity with an ulcerogenic index comparable to celecoxib, suggesting that sulfonamide-pyrrolidine derivatives are promising for COX-2 inhibition. The target compound’s chromeno-thiazol system could further optimize selectivity.

Q & A

What are the standard synthetic routes for synthesizing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide?

Basic
The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key precursors include chlorinated thiophene derivatives (e.g., 5-chlorothiophene-2-sulfonyl chloride) and chromeno-thiazole intermediates. A typical sequence involves:

Sulfonylation : Reacting pyrrolidine-2-carboxylic acid derivatives with 5-chlorothiophene-2-sulfonyl chloride in aprotic solvents (e.g., dichloromethane) under nitrogen atmosphere .

Amidation : Coupling the sulfonylated pyrrolidine intermediate with the chromeno-thiazol-2-amine moiety using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in dimethylformamide (DMF) .
Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with gradients of ethyl acetate/hexane.

How is structural characterization performed for this compound using spectroscopic methods?

Basic
Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., sulfonyl groups at δ 3.5–4.0 ppm, aromatic protons in chromeno-thiazole at δ 6.8–8.2 ppm) and carbon backbone integrity .
  • IR : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1650 cm1^{-1} (amide C=O) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C19_{19}H15_{15}ClN3_3O3_3S2_2) .

What initial biological screening approaches are recommended for assessing its bioactivity?

Basic
Preliminary screening focuses on:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify molecular targets .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Advanced
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require strict anhydrous conditions to avoid hydrolysis .
  • Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura cross-couplings in chromeno-thiazole synthesis .
  • Temperature Control : Lowering reaction temperatures (<0°C) during sulfonylation minimizes side reactions .
  • Purification : Gradient elution in HPLC (C18 columns) resolves closely related impurities .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced
Address discrepancies by:

  • Assay Standardization : Compare protocols (e.g., cell line passage number, serum concentration) to identify variability sources .
  • Purity Assessment : Quantify impurities via HPLC (>95% purity threshold) and correlate with bioactivity .
  • Statistical Analysis : Apply multivariate regression to isolate structural features (e.g., sulfonyl group orientation) influencing activity .

How can computational modeling predict the compound's mechanism of action and target interactions?

Advanced
Computational approaches include:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.